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Compound of Interest

Compound Name: VK-0214

Cat. No.: B12368497

A Comparative Analysis of Two Promising Experimental Therapies for X-Linked
Adrenoleukodystrophy

For researchers, scientists, and drug development professionals vested in neurodegenerative
disorders, the landscape of experimental therapies for X-linked adrenoleukodystrophy (X-ALD)
presents a dynamic and hopeful frontier. This guide provides a head-to-head comparison of two
leading oral drug candidates, VK-0214 and leriglitazone (MIN-102), focusing on their
performance in recent clinical trials for adrenomyeloneuropathy (AMN), the most common form
of X-ALD.

At a Glance: VK-0214 and Leriglitazone
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Feature

VK-0214

Leriglitazone (MIN-102)

Mechanism of Action

Selective Thyroid Hormone
Receptor Beta (TRB) Agonist

Selective Peroxisome
Proliferator-Activated Receptor
Gamma (PPARYy) Agonist

Therapeutic Target

Upregulation of ABCD2 gene
expression to increase VLCFA

metabolism.

Modulation of genes involved
in mitochondrial biogenesis,
neuroinflammation, and

myelination.[1]

Key Clinical Trial

Phase 1b (NCT04973657)[2]

Phase 2/3 ADVANCE
(NCT03231878), Phase 2/3
NEXUS (NCT04528706)[3][4]

[5]

Patient Population

Adult males with AMN

Adult males with AMN
(ADVANCE), Pediatric males
with cALD (NEXUS)

Primary Endpoint Focus

Biomarker (VLCFA reduction)

Clinical Outcomes (6-Minute

Walk Test, Disease Arrest)

Efficacy Data: A Tale of Two Approaches

The clinical development of VK-0214 and leriglitazone has thus far focused on different primary

objectives, reflecting their distinct mechanisms of action. VK-0214's early-phase trial has

demonstrated a significant impact on the core biochemical defect in X-ALD, while leriglitazone's

later-stage trials have assessed its effect on clinical disease progression.

VK-0214: Targeting the Biomarker

Viking Therapeutics' Phase 1b trial of VK-0214 in adult males with AMN demonstrated a

statistically significant reduction in plasma levels of very long-chain fatty acids (VLCFAS), the
key biomarkers of X-ALD.[6] After 28 days of daily dosing, patients treated with VK-0214
showed a notable decrease in C26:0-lysophosphatidylcholine (LPC), a critical diagnostic

marker.[6]

Table 1: VK-0214 Phase 1b Efficacy Results (VLCFA Reduction)[6]
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Mean Reduction in C26:0-LPC from

Dose

Baseline
20 mg/day Statistically significant reduction (p<0.05)
40 mg/day Statistically significant reduction (p<0.05)

Note: Specific percentage reductions have not been publicly disclosed.

Leriglitazone: Assessing Clinical Progression

Minoryx Therapeutics' ADVANCE trial, a Phase 2/3 study of leriglitazone in adult male AMN
patients, evaluated the drug's effect on the 6-Minute Walk Test (6MWT) as its primary endpoint.
While the trial did not meet its primary endpoint in the overall population, a clinically meaningful
difference was observed in early symptomatic patients.[7][8] Furthermore, the trial showed a
significant reduction in the progression of cerebral lesions, a devastating complication of AMN.

[7]

The NEXUS trial, a Phase 2/3 study in pediatric patients with the cerebral form of X-ALD
(cALD), demonstrated that leriglitazone met its primary endpoint, with 35% of patients showing
arrested disease progression at 96 weeks, a significant improvement compared to the natural
history of the disease (p<0.05).[9][10]

Table 2: Leriglitazone ADVANCE and NEXUS Trial Efficacy Highlights
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Trial Patient Population Key Efficacy Finding

- Did not meet primary
endpoint (6BMWT) in the overall
population. - Showed a trend

) towards benefit in early

ADVANCE[3][4] Adult males with AMN ] ]

symptomatic patients. -
Significantly reduced the
progression of cerebral lesions

(p=0.0015 vs. placebo).[7]

- Met primary endpoint of
disease arrest at 96 weeks
(35% of patients, p<0.05 vs.
natural history).[9][10]

NEXUS[9][10][11] Pediatric males with cALD

Safety and Tolerability Profile

Both VK-0214 and leriglitazone have demonstrated acceptable safety profiles in their
respective clinical trials.

VK-0214: Well-Tolerated in Phase 1b

In the 28-day Phase 1b trial, VK-0214 was found to be safe and well-tolerated.[6] Treatment-
emergent adverse events were generally mild to moderate.[12] Gastrointestinal adverse events
were reported in a small percentage of participants, with a slightly higher incidence in the
placebo group.[6]

Table 3: VK-0214 Phase 1b Safety Overview|[6]

VK-0214 (20mg & 40mg

Adverse Event Category . Placebo
combined)

Treatment-Emergent AEs Mild to moderate Mild to moderate

Gastrointestinal AEs 11% 33%

) 1 (wrist fracture, considered
Serious AEs 0
unrelated to study drug)
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Leriglitazone: Manageable Side Effects in Longer-Term
Studies

The ADVANCE trial, with a treatment duration of 96 weeks, reported that leriglitazone was
generally well-tolerated.[3][4] The most common treatment-emergent adverse events were
weight gain and peripheral edema, which are known class effects of PPARy agonists.[3]
Serious adverse events were reported, but the incidence of clinically progressive cerebral ALD
was significantly lower in the leriglitazone group compared to placebo.[3] In the NEXUS trial,
leriglitazone was also well-tolerated in the pediatric population, with no treatment-related
serious adverse events reported.[9][10]

Table 4: Leriglitazone ADVANCE Trial Safety Overview[3]

Adverse Event Leriglitazone (n=77) Placebo (n=39)
Weight Gain 70% 23%
Peripheral Edema 64% 18%
Serious AEs 18% 26%

Clinically Progressive cALD

) 0% 15.4% (6 patients)
(Serious AE)

Experimental Protocols: A Glimpse into the Trial
Designs

A detailed understanding of the experimental methodologies is crucial for a comprehensive
comparison.

VK-0214 Phase 1b Trial (NCT04973657)[2]

o Study Design: A multi-center, randomized, double-blind, placebo-controlled, rising multiple-
dose study.[13]

o Participants: Adult males (18 years and older) with a genetic diagnosis of X-ALD and clinical
features of AMN.[2] A key exclusion criterion was the current use of Lorenzo's Oil or other
lipid-lowering agents known to affect VLCFA levels.[2]
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« Intervention: Oral VK-0214 administered once daily at doses of 20 mg and 40 mg, or
placebo, for 28 days.[6]

e Primary Outcome Measures:

o Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests,
vital signs, and electrocardiograms.

e Secondary and Exploratory Outcome Measures:
o Pharmacokinetics of VK-0214.

o Change from baseline in plasma levels of various VLCFA species.

Leriglitazone ADVANCE Trial (NCT03231878)[4]

o Study Design: A 96-week, randomized, double-blind, placebo-controlled, multi-center Phase
2/3 trial.[3]

o Participants: Ambulatory men aged 18-65 years with a confirmed diagnosis of AMN and an
Expanded Disability Status Scale (EDSS) score of 2-6.[3] Patients with evidence of
progressive cerebral adrenoleukodystrophy were excluded.[3]

« Intervention: Oral leriglitazone (starting dose of 150 mg daily, with dose adjustments to
achieve target plasma concentrations) or placebo for 96 weeks.[4]

e Primary Outcome Measure:
o Change from baseline in the 6-Minute Walk Test distance at week 96.[3]

e Secondary Outcome Measures:

o

Time to first event of progressing to an EDSS score of 7 or more.

[¢]

Change from baseline in the Berg Balance Scale.

[¢]

Incidence and progression of cerebral lesions as assessed by MRI.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b12368497?utm_src=pdf-body
https://www.espeyearbook.org/ey/0019/ey0019.8-10
https://www.benchchem.com/product/b12368497?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847323/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847323/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847323/
https://pubmed.ncbi.nlm.nih.gov/36681445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847323/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Leriglitazone NEXUS Trial (NCT04528706)[5]

» Study Design: A 96-week, open-label, multi-center Phase 2/3 trial.[9][11]

Participants: Males aged 2 to 12 years with a diagnosis of X-ALD and evidence of cerebral
white matter lesions on MRI.[5][11]

Intervention: Once-daily oral leriglitazone.[11]

Primary Outcome Measure:

o Proportion of patients with arrested disease at week 96, defined by clinical and
radiological criteria.[9][11]

Secondary Outcome Measures:
o Change from baseline in Neurologic Function Score (NFS).
o Change from baseline in Loes score (a measure of MRI brain lesion severity).

o Overall survival.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the clinical trial process, the following diagrams are
provided.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.minoryx.com/media/leriglitazone_has_met_the_primary_endpoint_in_nexus/
https://pubmed.ncbi.nlm.nih.gov/40510922/
https://clinicaltrials.gov/study/NCT04528706
https://pubmed.ncbi.nlm.nih.gov/40510922/
https://pubmed.ncbi.nlm.nih.gov/40510922/
https://www.minoryx.com/media/leriglitazone_has_met_the_primary_endpoint_in_nexus/
https://pubmed.ncbi.nlm.nih.gov/40510922/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Bloodstream Target Cell (e.g., Hepatocyte)

™y : EDEE) Thyroid Hormone. REEES U EE U= ABCD2 Protein Ml creased VLCFA
VK-0214 Binds and Activates Thyroid Hormone Response Element (TRE) 4 ABCD2 Gene = i
it R ) ponse Hleme (Peroxisomal Transporter) Metabolism

Target Cell (e.g., Neuron, Glia)

g Enhanced
i@ Myelination
Bloodstream
o Peroxisome Proliferator
Leriglitazone Binds and Activates Binds to Reduced
(Oral Administration) PIFARYY IRt Respons: Iement (TP Neuroinflammation
] Mitochondrial
gl Biogenesis

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Patient Screening
(Inclusion/Exclusion Criteria)

'

Randomization
(Drug vs. Placebo)

'

Treatment Period
(e.g., 28 days or 96 weeks)

‘oo

Efficacy Assessment Safety Monitoring
(Biomarkers, Clinical Endpoints) (Adverse Events, Labs)

'

Data Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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